molecular formula C10H9NO3 B6285448 methyl 2-isocyanato-3-methylbenzoate CAS No. 100076-24-2

methyl 2-isocyanato-3-methylbenzoate

Cat. No.: B6285448
CAS No.: 100076-24-2
M. Wt: 191.2
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-isocyanato-3-methylbenzoate is an aromatic ester featuring a reactive isocyanate (-NCO) group at the 2-position and a methyl ester (-COOCH₃) at the 1-position of a 3-methyl-substituted benzene ring. This compound combines the structural complexity of substituted benzoates with the high reactivity of the isocyanate functional group, making it valuable in organic synthesis, particularly in urea or carbamate formation. Its synthesis typically involves the reaction of 2-amino-3-methylbenzoic acid derivatives with phosgene or equivalent reagents, followed by esterification .

Properties

CAS No.

100076-24-2

Molecular Formula

C10H9NO3

Molecular Weight

191.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-isocyanato-3-methylbenzoate typically involves the reaction of methyl 3-amino-2-methylbenzoate with phosgene or triphosgene under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction temperature is maintained at low levels to prevent decomposition of the product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Safety measures are strictly adhered to due to the toxic nature of phosgene.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-isocyanato-3-methylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form methyl 3-methylbenzoate and carbon dioxide.

    Polymerization: Can undergo polymerization reactions to form polyurethanes when reacted with diols or diamines.

Common Reagents and Conditions

    Amines: For nucleophilic substitution reactions, primary and secondary amines are commonly used.

    Water: For hydrolysis reactions, water or aqueous solutions are employed.

    Diols and Diamines: For polymerization reactions, diols and diamines are used under controlled conditions.

Major Products

    Ureas and Carbamates: Formed from nucleophilic substitution reactions.

    Methyl 3-methylbenzoate: Formed from hydrolysis.

    Polyurethanes: Formed from polymerization reactions.

Scientific Research Applications

Methyl 2-isocyanato-3-methylbenzoate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of various organic compounds and polymers.

    Biology: Employed in the modification of biomolecules and the development of bioconjugates.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity with polyols and polyamines.

Mechanism of Action

The mechanism of action of methyl 2-isocyanato-3-methylbenzoate involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and water. This reactivity is exploited in various applications, including the formation of ureas, carbamates, and polyurethanes. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

A comparative analysis of methyl 2-isocyanato-3-methylbenzoate with analogous compounds highlights key differences in functional groups and reactivity (Table 1).

Compound Functional Groups Molecular Formula Key Reactivity
This compound Isocyanate (-NCO), methyl ester C₁₀H₉NO₃ Nucleophilic addition (e.g., amines)
Methyl isostearate () Methyl ester C₁₉H₃₈O₂ Hydrolysis, saponification
Sandaracopimaric acid methyl ester () Methyl ester, diterpenoid backbone C₂₁H₃₂O₂ Diels-Alder reactions, oxidation
Methyl isothiocyanate () Isothiocyanate (-NCS) C₂H₃NS Thiol coupling, cycloadditions
Methyl 2-benzoylamino-3-oxobutanoate () Methyl ester, ketone, amide C₁₂H₁₃NO₄ Condensation, heterocycle formation




Key Observations :

  • Reactivity : The isocyanate group in this compound confers higher electrophilicity compared to methyl esters or isothiocyanates, enabling rapid reactions with nucleophiles like amines or alcohols .
  • Stability: Unlike diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester), the aromatic backbone of this compound enhances thermal stability but reduces solubility in nonpolar solvents .
Spectroscopic Differentiation
  • FTIR : The isocyanate group exhibits a sharp absorption band near 2250 cm⁻¹ (N=C=O stretch), absent in methyl esters or isothiocyanates (which show -NCS peaks at ~2100 cm⁻¹) .
  • ¹³C NMR : The carbonyl carbon of the isocyanate group resonates at ~125 ppm , distinct from ester carbonyls (~165–175 ppm) .

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